
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- is a chemical compound with the molecular formula C16H22Sn and a molecular weight of 333.06 g/mol This compound is a derivative of stannane, featuring a triethyl substitution along with a 1-methylene-3-phenyl-2-propynyl group
Métodos De Preparación
The synthesis of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- typically involves the reaction of triethylstannane with 1-methylene-3-phenyl-2-propynyl halides under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced stannane derivatives.
Aplicaciones Científicas De Investigación
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- can be compared with other similar compounds, such as:
Stannane, triethyl(1-methylene-3-phenyl-2-propyn-1-yl): This compound has a similar structure but differs in the position of the propynyl group.
Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)-triphenyl: This compound features a triphenyl substitution, which alters its chemical properties and reactivity.
The uniqueness of Stannane, triethyl(1-methylene-3-phenyl-2-propynyl)- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
650605-97-3 |
|---|---|
Fórmula molecular |
C16H22Sn |
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
triethyl(4-phenylbut-1-en-3-yn-2-yl)stannane |
InChI |
InChI=1S/C10H7.3C2H5.Sn/c1-2-3-7-10-8-5-4-6-9-10;3*1-2;/h4-6,8-9H,1H2;3*1H2,2H3; |
Clave InChI |
PNLKQUUEVIIZML-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)C(=C)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B12587405.png)
![2-{3,5-Bis[4-(tetradecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12587406.png)
![7-Acetyl-3,4-dihydro-2H-benzo[g]pyrido[2,1-a]isoquinoline-6,8,13(1H)-trione](/img/structure/B12587412.png)
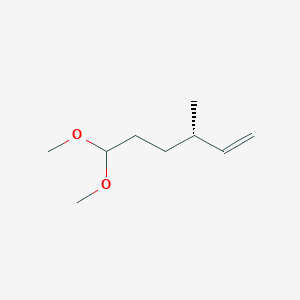
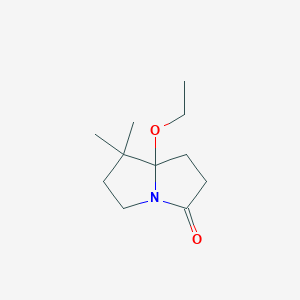

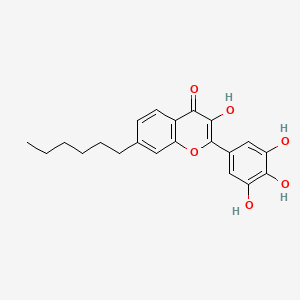
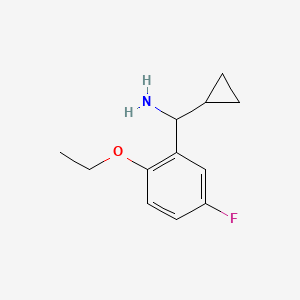
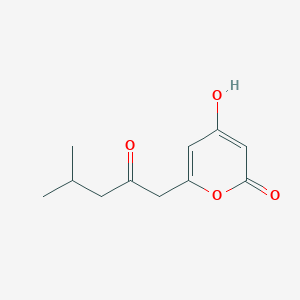

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-ethoxyphenyl)-3-methyl-](/img/structure/B12587459.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;perchloric acid](/img/structure/B12587468.png)
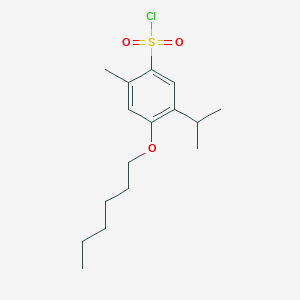
![2-(hexylamino)-N-[3-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12587472.png)
